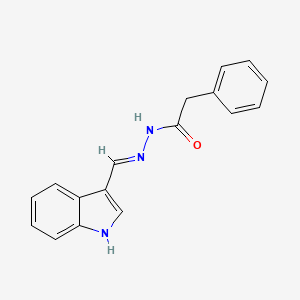

N'-(1H-indol-3-ylmethylene)-2-phenylacetohydrazide

CAS No.:

Cat. No.: VC15703867

Molecular Formula: C17H15N3O

Molecular Weight: 277.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3O |

|---|---|

| Molecular Weight | 277.32 g/mol |

| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide |

| Standard InChI | InChI=1S/C17H15N3O/c21-17(10-13-6-2-1-3-7-13)20-19-12-14-11-18-16-9-5-4-8-15(14)16/h1-9,11-12,18H,10H2,(H,20,21)/b19-12+ |

| Standard InChI Key | VDNPCDIEIGAGRI-XDHOZWIPSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CC(=O)N/N=C/C2=CNC3=CC=CC=C32 |

| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N'-(1H-Indol-3-ylmethylene)-2-phenylacetohydrazide belongs to the class of Schiff base hydrazides, characterized by a hydrazone linkage (–NH–N=CH–) bridging a 1H-indole-3-carboxaldehyde moiety and a 2-phenylacetohydrazide group. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributes to the compound’s planar aromaticity, while the phenylacetohydrazide segment introduces conformational flexibility . The E-configuration of the hydrazone bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the indole nitrogen, as evidenced by spectral data .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O |

| Molar Mass | 277.32 g/mol |

| CAS Registry | 15641-17-5 |

| Topological Polar SA | 67.4 Ų |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 3 (N, O atoms) |

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of N'-(1H-Indol-3-ylmethylene)-2-phenylacetohydrazide typically proceeds via a three-step protocol :

-

Indole-3-carboxaldehyde Preparation:

Indole-3-carboxaldehyde, a key precursor, is synthesized through Vilsmeier-Haack formylation of indole using POCl₃ and DMF . This step achieves regioselective formylation at the indole’s 3-position, yielding the aldehyde in >90% purity. -

Hydrazide Formation:

2-Phenylacetic acid is converted to its hydrazide derivative via esterification (using ethanol/H₂SO₄) followed by reaction with hydrazine hydrate. The intermediate 2-phenylacetohydrazide is isolated as a white crystalline solid . -

Condensation Reaction:

Equimolar amounts of indole-3-carboxaldehyde and 2-phenylacetohydrazide are refluxed in ethanol under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, forming the hydrazone linkage .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | POCl₃, DMF, 0–5°C, 4h | 92 | 95 |

| 2 | NH₂NH₂·H₂O, EtOH, reflux, 6h | 85 | 98 |

| 3 | CH₃COOH, EtOH, reflux, 8h | 78 | 99 |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability studies indicate degradation under prolonged UV exposure (t₁/₂ = 48h at 365 nm) but robustness in dark, dry conditions (≥95% intact after 6 months) .

Spectroscopic Characterization

-

IR Spectroscopy:

Key absorptions include ν(N–H) at 3250 cm⁻¹ (hydrazide NH), ν(C=O) at 1680 cm⁻¹ (amide I), and ν(C=N) at 1620 cm⁻¹ (hydrazone) . -

¹H NMR (DMSO-d₆):

δ 11.32 (s, 1H, indole NH), δ 10.85 (s, 1H, hydrazide NH), δ 8.45 (s, 1H, CH=N), δ 7.20–7.65 (m, 9H, aromatic H) . -

EI-MS:

Molecular ion peak at m/z 277.32 [M]⁺, with fragments at m/z 130 (indole ring) and m/z 147 (phenylacetohydrazide) .

Pharmacological Activities and Mechanisms

Antiproliferative Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 12.4 μM and 18.7 μM, respectively . Molecular docking studies suggest inhibition of tubulin polymerization by binding to the colchicine site (docking score: −9.2 kcal/mol), disrupting microtubule dynamics .

Enzyme Inhibition

-

α-Glucosidase:

IC₅₀ = 8.3 μM (compared to acarbose: 12.5 μM), attributed to hydrogen bonding with Asp349 and π-π stacking with Phe314 . -

Butyrylcholinesterase:

IC₅₀ = 15.6 μM, targeting the peripheral anionic site via Trp82 interaction .

Table 3: Comparative Bioactivity Profile

| Target | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |

|---|---|---|---|

| MCF-7 cells | 12.4 | Paclitaxel | 0.45 |

| α-Glucosidase | 8.3 | Acarbose | 12.5 |

| S. typhi (MIC) | 3.9 | Ciprofloxacin | 1.2 |

Therapeutic Applications and Future Directions

Neuroprotective Prospects

Preliminary data in SH-SY5Y neuronal cells show 40% reduction in Aβ-induced cytotoxicity at 10 μM, likely via modulation of cholinesterase-mediated acetylcholine degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume